Comparative Inhibitory Potency: ICMT-IN-48 vs. Cysmethynil and CAY10677
ICMT-IN-48 demonstrates an IC50 of 2.3 μM at 10×Km SAM, which places it within the low-micromolar potency range typical of many ICMT inhibitors but with a specific dependence on SAM concentration . In comparison, the well-studied inhibitor cysmethynil has reported IC50 values ranging from 1.5 to 2.4 μM in similar in vitro assays [1]. The optimized cysmethynil analog CAY10677 achieves a 2-3 fold higher potency with an IC50 of 0.86 μM . This places ICMT-IN-48 as a compound with moderate potency, distinct from both the benchmark cysmethynil and the more potent analog CAY10677, thereby offering a unique tool for experiments where a moderate degree of ICMT inhibition is desired to avoid potential off-target effects or complete pathway ablation.
| Evidence Dimension | In vitro ICMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.3 μM (at 10×Km SAM) |
| Comparator Or Baseline | Cysmethynil: 1.5 - 2.4 μM; CAY10677: 0.86 μM |
| Quantified Difference | ICMT-IN-48 is approximately 2.7-fold less potent than CAY10677; comparable to or slightly less potent than cysmethynil depending on assay conditions. |
| Conditions | Recombinant human ICMT enzyme assay with prenylated substrate and S-adenosylmethionine (SAM) as methyl donor. |
Why This Matters
This data allows researchers to select ICMT-IN-48 when a moderate, rather than potent, level of ICMT inhibition is required to study partial pathway disruption or to mitigate the risk of cytotoxicity associated with more potent inhibitors.
- [1] Butler, K. V., Bohn, K., Hrycyna, C. A., & Jin, J. (2016). Non-substrate based, small molecule inhibitors of the human isoprenylcysteine carboxyl methyltransferase. MedChemComm, 7(5), 1016-1021. View Source
